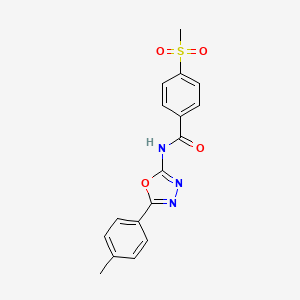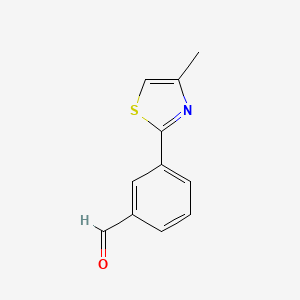
3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” is a heterocyclic compound that contains a thiazole ring . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are characterized by significant pi-electron delocalization and have some degree of aromaticity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a one-pot three-component Knoevenagel condensation reaction was performed to synthesize 3-[(1,3-benzothiazol-2-ylsulfanyl) (phenyl)methyl]-2 H-chromen-4-ol derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They are also used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Verbindungen, die mit dem Thiazolring verwandt sind, wie z. B. "3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyd", wurden als Antioxidantien identifiziert . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
Analgetische und entzündungshemmende Aktivität
Es wurde berichtet, dass Thiazolderivate analgetische und entzündungshemmende Aktivitäten aufweisen . Dies macht sie potenziell nützlich für die Entwicklung neuer Medikamente zur Behandlung von Schmerzen und Entzündungen.
Antibakterielle und Antimykotische Aktivität
Thiazolverbindungen haben antimikrobielle und antimykotische Aktivitäten gezeigt . Beispielsweise wurden 2-Alkyl/Arylamino-5-((6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazol-Derivate synthetisiert und auf ihre antimikrobielle Aktivität getestet .
Antivirale Aktivität
Es wurde auch festgestellt, dass Thiazolderivate antivirale Eigenschaften besitzen . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antiviraler Medikamente hin.
Diuretische Aktivität
Thiazolverbindungen wurden mit diuretischer Aktivität in Verbindung gebracht . Diuretika helfen dem Körper, überschüssiges Wasser und Salz auszuscheiden.
Neuroprotektive Aktivität
Es wurde berichtet, dass Thiazolderivate neuroprotektive Aktivitäten aufweisen . Dies bedeutet, dass sie möglicherweise bei der Behandlung neurodegenerativer Erkrankungen eingesetzt werden könnten.
Antitumor- oder zytotoxische Aktivität
Es wurde festgestellt, dass Thiazolverbindungen Antitumor- oder zytotoxische Eigenschaften besitzen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten.
Herbizide Aktivität
Einige Thiazolverbindungen haben, wenn fluorhaltige Phenylgruppen in ihre molekularen Strukturen eingeführt werden, eine moderate bis gute herbizide Aktivität gezeigt .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde in laboratory experiments has a number of advantages and limitations. The major advantage of using 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is its relatively low cost and ease of synthesis. Additionally, its anti-inflammatory, anti-tumor, and antioxidant properties make it a useful tool for investigating the effects of certain drugs and compounds on the body. However, its use in laboratory experiments is limited by its potential toxicity and its lack of specificity for certain types of cells.
Zukünftige Richtungen
The potential future directions for 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde research are numerous. One potential direction is the development of more specific and less toxic derivatives of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde for use in laboratory experiments. Additionally, further research into the mechanisms of action of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde and its derivatives could lead to the development of more effective treatments for diseases and disorders. Finally, further research into the use of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde as a biomarker for cancer could lead to more accurate and timely diagnosis of the disease.
Synthesemethoden
3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde can be synthesized by two methods: a two-step synthesis and a one-step synthesis. The two-step synthesis involves the reaction of 4-methyl-1,3-thiazol-2-yl chloride with benzaldehyde in the presence of a base, such as sodium hydroxide. The one-step synthesis involves the reaction of 4-methyl-1,3-thiazole-2-thiol with benzaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid.
Safety and Hazards
The safety information for “3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” indicates that it may be harmful if swallowed and causes serious eye irritation . Precautionary measures include washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/eye protection, and if swallowed, calling a poison center or doctor .
Biochemische Analyse
Biochemical Properties
They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazoles have been studied in animal models for their potential therapeutic effects and toxicity .
Metabolic Pathways
Thiazoles are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazoles are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLGEJZKQNINNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-phenyl-N-propylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2467737.png)
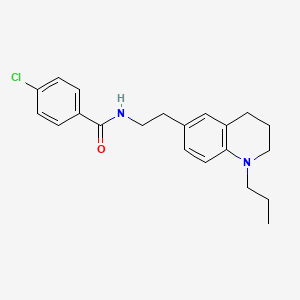
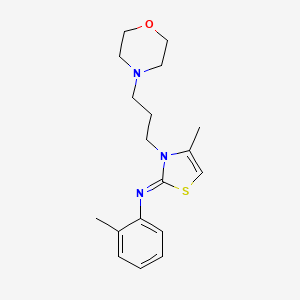
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2467743.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2467744.png)
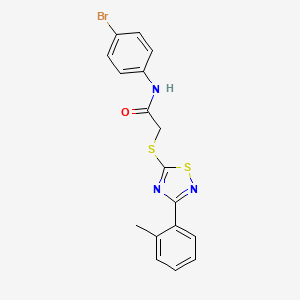
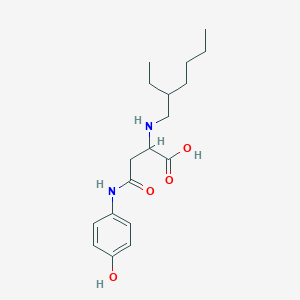
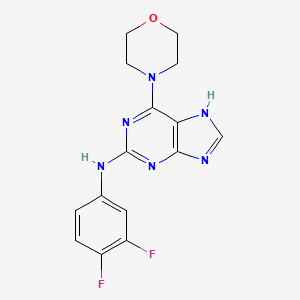
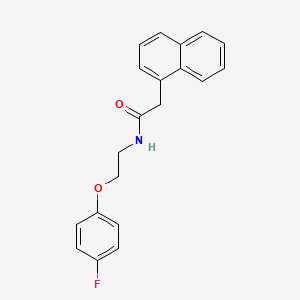
![3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467753.png)
![1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2467755.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2467757.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)
